4-Butyl-1,2-difluorobenzene
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Overview
Description
4-Butyl-1,2-difluorobenzene: is an organic compound with the molecular formula C10H12F2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a butyl group is attached at the 4 position. This compound is a colorless liquid and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Balz-Schiemann Reaction: One of the primary methods for synthesizing 1,2-difluorobenzene derivatives involves the Balz-Schiemann reaction. The butyl group can be introduced via Friedel-Crafts alkylation using butyl chloride and aluminum chloride as a catalyst.
Photochemical Fluorodediazoniation: Another method involves the photochemical fluorodediazoniation of in situ-generated diazonium salts in a continuous flow mode.
Industrial Production Methods: Industrial production of 4-butyl-1,2-difluorobenzene typically involves large-scale Balz-Schiemann reactions due to their efficiency and scalability. Continuous flow processes are also employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 4-Butyl-1,2-difluorobenzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst can be employed for reduction.
Major Products:
Scientific Research Applications
Chemistry: 4-Butyl-1,2-difluorobenzene is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to improve the pharmacokinetic properties of drugs. This compound can be used in the synthesis of pharmaceuticals where fluorine atoms are required to enhance metabolic stability and bioavailability .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-butyl-1,2-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atoms on the benzene ring influence the electron density, making the ring less reactive towards electrophiles but more reactive towards nucleophiles . The butyl group can also influence the reactivity by donating electron density to the ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the butyl group, making it less hydrophobic and less reactive towards electrophiles.
4-Butylbenzene: Lacks the fluorine atoms, making it more reactive towards electrophiles but less stable.
4-Butyl-1,3-difluorobenzene: Has fluorine atoms at different positions, affecting its reactivity and stability.
Uniqueness: 4-Butyl-1,2-difluorobenzene is unique due to the combined presence of both fluorine atoms and a butyl group. This combination imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-butyl-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSYCTZKRLYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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